Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate
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Description
Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science
- Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate and related compounds have been used in the synthesis of polyamides, which contain uracil and adenine as side groups. These polyamides, synthesized through addition reactions and polycondensation, have molecular weights in the range of 1000–5000 and exhibit solubility in water (Hattori & Kinoshita, 1979).
Antimicrobial Activities
- The compound has been used in the synthesis of new 1,2,4-triazole derivatives. These derivatives, obtained through reactions of various ester ethoxycarbonylhydrazones with primary amines, exhibited antimicrobial activities, with some showing good or moderate activities against test microorganisms (Bektaş et al., 2007).
Optical Activity and Pharmacology
- Optically active derivatives of the compound have been synthesized and investigated for their pharmacological effects. These studies, such as those examining the antihypertensive effects on rats, have helped define the active enantiomers of these compounds (Ashimori et al., 1991).
Chemical Analysis Techniques
- The compound has been used in the development of sensitive liquid chromatographic methods for determining ionic drugs in biological fluids. This has applications in drug analysis and pharmacokinetics (Yamashita et al., 1989).
Macrocyclic Chemistry
- In macrocyclic chemistry, the compound and its derivatives have been utilized for the synthesis of bifunctional tetraaza macrocycles, which are important in chelating agent development (McMurry et al., 1992).
Crystallography
- Crystallographic studies involving this compound have provided insights into molecular structures, aiding in the understanding of chemical bonding and molecular interactions (Little et al., 2008).
Polymer Science
- The compound has been used in the synthesis of ordered polymers, specifically poly(amide−acylhydrazide−amide), by direct polycondensation. This contributes to the field of polymer science and materials engineering (Yu et al., 1999).
Electrocatalysis
- Nitroxide derivatives related to this compound have been investigated for their electron-transfer kinetics, indicating potential applications as high power-rate electrode-active materials in electrocatalysis (Suga et al., 2004).
Properties
IUPAC Name |
methyl 4-[4-[2-(4-methylphenyl)-2-oxoethyl]piperazin-1-yl]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-15-3-5-16(6-4-15)20(25)14-22-9-11-23(12-10-22)18-8-7-17(21(26)29-2)13-19(18)24(27)28/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWBIOUVFWVCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C3=C(C=C(C=C3)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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